molecular formula C16H11F13N2O3 B11561986 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide

Cat. No.: B11561986
M. Wt: 526.25 g/mol
InChI Key: UNFGWUZTMZIURH-KSJARQFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and material science . The compound’s structure features a hydrazide group linked to a fluorinated heptane chain and a dimethoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated heptane chain, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide derivatives with various functional groups replacing fluorine atoms.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloproteases by binding to their active sites . Additionally, the hydrazone moiety can interact with biological macromolecules, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide is unique due to its highly fluorinated heptane chain, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly valuable in applications requiring durable and water-resistant materials. Additionally, the presence of the dimethoxyphenyl group enhances its ability to form stable complexes with metal ions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H11F13N2O3

Molecular Weight

526.25 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

InChI

InChI=1S/C16H11F13N2O3/c1-33-8-3-4-9(34-2)7(5-8)6-30-31-10(32)11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h3-6H,1-2H3,(H,31,32)/b30-6+

InChI Key

UNFGWUZTMZIURH-KSJARQFSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.